molecular formula C29H47N3O6 B13023588 N-cyclohexylcyclohexanamine;(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

N-cyclohexylcyclohexanamine;(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B13023588
M. Wt: 533.7 g/mol
InChI Key: FEVQYTKNXMUFGL-RFVHGSKJSA-N
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Description

N-cyclohexylcyclohexanamine (DCHA, C₁₂H₂₃N), also known as dicyclohexylamine, is a secondary amine featuring two cyclohexyl groups attached to a central nitrogen atom. It is a colorless to pale yellow liquid with a molecular weight of 181.32 g/mol, a melting point of -0.1°C, and a boiling point of 256°C . Its low water solubility (0.1–1 g/L) and high lipophilicity contribute to its use as a counterion in pharmaceutical salts and chemical intermediates .

The second component, (2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid, is a chiral propanoic acid derivative. Key structural features include:

  • A propenoxycarbonylamino moiety, likely serving as a reactive or protective group in synthetic applications.
  • A propanoic acid backbone with stereochemical specificity (2R configuration), influencing biological interactions.

The combination of these moieties suggests applications in drug design, where steric hindrance from DCHA and functional diversity from the propanoic acid derivative may enhance target binding or modulate pharmacokinetics .

Properties

Molecular Formula

C29H47N3O6

Molecular Weight

533.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2/t11-;/m1./s1

InChI Key

FEVQYTKNXMUFGL-RFVHGSKJSA-N

Isomeric SMILES

CC(=N[C@H](CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

Another method involves the alkylation of ammonia using cyclohexanol .

Industrial Production Methods

Industrial production of N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amines.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Cyclohexylamine, hydroxy-oxocyclohexenyl, propenoxycarbonylamino, propanoic acid 463.8 (DCHA component: 181.32) Stereospecific (2R), potential for H-bonding and steric hindrance
Dicyclohexylamine (DCHA) Two cyclohexyl groups, secondary amine 181.32 Lipophilic, low water solubility, used in salt formation
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) Cyclohexanecarboxamide, hydroxamic acid ~265.75 Antioxidant properties, hydroxamic acid moiety for metal chelation
(9Z)-9-Octadecenoic acid-DCHA (1:1) Oleic acid-DCHA salt 463.8 Amphiphilic structure, acute toxicity (EC₅₀ = 1.8 mg/L in Daphnia magna)
N-alpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan DCHA salt Boc-protected tryptophan, sulfonyl group 667.91 Pharmaceutical intermediate, solid-state stability

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Solubility (Water) Melting Point (°C) Boiling Point (°C) LogP (Predicted)
Target Compound <1 g/L (estimated) Not reported Decomposes at ~256°C (DCHA component) ~3.5 (high lipophilicity)
DCHA 0.1–1 g/L -0.1 256 3.92
Compound 8 Low (hydroxamic acid) Not reported Not reported ~2.8
Oleic acid-DCHA 0.1–1 g/L Not reported Decomposes at 256°C ~5.0

Key Observations :

  • Steric hindrance from cyclohexyl groups reduces reactivity in nucleophilic reactions compared to less bulky amines .

Table 3: Toxicity Profiles

Compound Test System EC₅₀/LC₅₀ Mechanism
Target Compound Not tested Potential enzyme inhibition due to ethylideneamino and propanoic acid groups
Oleic acid-DCHA Daphnia magna 1.8 mg/L (48h) Acute immobilization via membrane disruption
DCHA Mammalian studies LD₅₀ (oral, rat) = 373 mg/kg Irritant, possible hepatotoxicity
Compound 8 Antioxidant assays IC₅₀ = 12 µM (DPPH scavenging) Free radical scavenging via hydroxamic acid

Insights :

  • The target compound’s biological activity may differ from DCHA alone due to the added complexity of the propanoic acid derivative, which could introduce receptor-binding specificity.
  • Acute toxicity in aquatic organisms (e.g., Daphnia) is a concern for DCHA-containing compounds, necessitating environmental monitoring .

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for researchers investigating its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of cyclohexyl groups and various functional groups that enhance its reactivity. The stereochemistry and specific functional groups contribute to its solubility and interaction with biological molecules.

PropertyValue
Molecular FormulaC18H31N3O4
Molecular Weight345.46 g/mol
CAS Number[Insert CAS number]
SolubilitySoluble in organic solvents
Melting Point[Insert melting point]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing various metabolic pathways. The presence of the hydroxyl group and the cyclohexenyl moiety enhances its binding affinity to target proteins, potentially leading to significant therapeutic effects.

Biological Activity Studies

Research has highlighted several areas where N-cyclohexylcyclohexanamine exhibits biological activity:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic processes, which could be relevant for developing treatments for metabolic disorders.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, neutralizing free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A study examined the effects of N-cyclohexylcyclohexanamine on cell viability in cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties.
  • Case Study 2 : Research focused on the compound's role in modulating immune responses. It was found to enhance the activity of certain immune cells, indicating a possible application in immunotherapy.

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

  • Target Identification : Proteomic studies have identified potential protein targets for N-cyclohexylcyclohexanamine, including enzymes involved in metabolic pathways and receptors linked to inflammatory responses.
  • In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of this compound, with significant reductions in markers of inflammation observed after treatment.

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